molecular formula C14H11BrO3 B7793297 o-(p-Bromophenoxymethyl)benzoic acid

o-(p-Bromophenoxymethyl)benzoic acid

Cat. No. B7793297
M. Wt: 307.14 g/mol
InChI Key: LFDYIGJPTJKEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(p-Bromophenoxymethyl)benzoic acid is a useful research compound. Its molecular formula is C14H11BrO3 and its molecular weight is 307.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality o-(p-Bromophenoxymethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-(p-Bromophenoxymethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2-[(4-bromophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDYIGJPTJKEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-(p-Bromophenoxymethyl)benzoic acid

Synthesis routes and methods

Procedure details

Reflux 90 gm. of the crude methyl o-(p-bromophenoxymethyl)benzoate from Step B for 1 hour in a mixture of 500 cc. of methanol and 250 cc. of 10% aqueous sodium hydroxide. Evaporate the methanol and dilute the resulting aqueous solution with an equal volume of water. Acidify with conc. hydrochloric acid. Separate the solids by filtration, wash with water and dry in vacuo to obtain the title product (m.p. 183°-185° C.).
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.